1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine
Overview
Description
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine, also known as 2-CFBP, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the pyrrolidin-3-amine class of compounds and is known for its unique properties, including its ability to act as a potent agonist at the μ-opioid receptor. This compound has been studied extensively in laboratory experiments due to its potential to be used in a variety of medical and scientific applications.
Scientific Research Applications
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Antidepressant Synthesis
- This compound could potentially be used in the synthesis of antidepressant molecules . Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is a significant area of study .
- The specific methods of application or experimental procedures can vary greatly depending on the nature of the research and the intended application of the compound .
- The outcomes of such research could potentially lead to the development of more effective treatments for depression .
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Antiviral Activity
- Indole derivatives, which might be structurally similar to “1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine”, have been reported to possess antiviral activity .
- The methods of application or experimental procedures would involve synthesizing the indole derivatives and testing their antiviral activity against various viruses .
- The outcomes of such research could potentially lead to the development of new antiviral drugs .
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Antihypertensive Activity
- Compounds similar to “1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine”, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been reported to possess antihypertensive activity .
- The methods of application or experimental procedures would involve synthesizing the derivatives and testing their antihypertensive activity .
- The outcomes of such research could potentially lead to the development of new antihypertensive drugs .
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Antidiabetic Activity
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which might be structurally similar to “1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine”, have been reported to possess antidiabetic activity .
- The methods of application or experimental procedures would involve synthesizing the derivatives and testing their antidiabetic activity .
- The outcomes of such research could potentially lead to the development of new antidiabetic drugs .
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-11-5-9(13)2-1-8(11)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWHSMVPJRZRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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